molecular formula C12H12Cl3NO B5286850 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride

Cat. No.: B5286850
M. Wt: 292.6 g/mol
InChI Key: IBKVHRHRRBBBSY-UHFFFAOYSA-N
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Description

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a 2,4-dichlorophenyl group and an N-methylmethanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-methylmethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO.ClH/c1-15-7-9-3-5-12(16-9)10-4-2-8(13)6-11(10)14;/h2-6,15H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKVHRHRRBBBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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